

# Comparing Eleven-Nineteen-Leukemia Protein IN-2 to other ENL inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name:

Eleven-Nineteen-Leukemia
Protein IN-2

Cat. No.:

B12407353

Get Quote

A Comprehensive Comparison of **Eleven-Nineteen-Leukemia Protein IN-2** and Other ENL Inhibitors for Researchers and Drug Development Professionals.

This guide provides an objective comparison of the Eleven-Nineteen-Leukemia (ENL) protein inhibitor, IN-2, against other notable ENL inhibitors. The information is tailored for researchers, scientists, and professionals in drug development, with a focus on presenting experimental data, detailed methodologies, and visual representations of key biological and experimental processes.

### The Role of ENL in Leukemia

The Eleven-Nineteen-Leukemia (ENL) protein is a crucial epigenetic reader that recognizes acetylated histones, playing a significant role in the regulation of gene expression. In certain types of acute myeloid leukemia (AML), particularly those with mixed-lineage leukemia (MLL) gene rearrangements, ENL is essential for maintaining the leukemic state. It is a component of the super elongation complex (SEC), which promotes the transcription of oncogenes like MYC and HOX genes. The YEATS domain of ENL is responsible for binding to acetylated histones, making it an attractive therapeutic target for the development of small-molecule inhibitors.

# **Overview of Compared ENL Inhibitors**

This guide focuses on the following ENL inhibitors:



- Eleven-Nineteen-Leukemia Protein IN-2 (Compound 23): A novel benzimidazole derivative identified as a potent ENL inhibitor.
- TDI-11055: An orally bioavailable ENL inhibitor that has shown efficacy in preclinical models
  of AML.
- SR-0813 (Compound 13): A potent and selective ENL/AF9 YEATS domain inhibitor.
- Compound 7, 11, and 24: A series of selective small-molecule inhibitors for the ENL YEATS domain.

# **Quantitative Data Comparison**

The following tables summarize the key quantitative data for the selected ENL inhibitors, allowing for a direct comparison of their biochemical potency and cellular activity.

Table 1: Biochemical Potency of ENL Inhibitors

| Inhibitor                   | Assay Type  | Target              | IC50 (nM) | Kd (nM) | Reference |
|-----------------------------|-------------|---------------------|-----------|---------|-----------|
| IN-2<br>(Compound<br>23)    | AlphaScreen | ENL YEATS<br>Domain | 10.7      | N/A     | [1]       |
| TDI-11055                   | TR-FRET     | ENL YEATS<br>Domain | 50        | 119     | [2][3]    |
| SR-0813<br>(Compound<br>13) | HTRF        | ENL YEATS<br>Domain | 25        | 30      | [4][5]    |
| Compound 7                  | AlphaScreen | ENL YEATS<br>Domain | <1000     | N/A     | [2]       |
| Compound<br>11              | AlphaScreen | ENL YEATS<br>Domain | <100      | N/A     | [2]       |
| Compound<br>24              | AlphaScreen | ENL YEATS<br>Domain | <100      | N/A     | [2]       |



N/A: Data not available

Table 2: Cellular Activity of ENL Inhibitors

| Inhibitor                              | Cell Line                | Assay Type                  | IC50/EC50<br>(μM) | Time Point | Reference |
|----------------------------------------|--------------------------|-----------------------------|-------------------|------------|-----------|
| IN-2<br>(Compound<br>23)               | MOLM-13                  | Cell Viability              | 37.9              | 72 hours   | [1]       |
| TDI-11055                              | MV4;11                   | Cell Viability              | ~0.1              | 8 days     | [3]       |
| MOLM-13                                | Cell Viability           | ~0.1                        | 8 days            | [3]        |           |
| SR-0813<br>(Compound<br>13)            | MV4;11                   | Cell Growth                 | ~1                | ~2 weeks   | [6]       |
| MOLM-13                                | Cell Growth              | ~1                          | ~2 weeks          | [6]        |           |
| Compound 7                             | MOLM-13                  | Gene<br>Expression<br>(MYC) | ~10               | N/A        | [2]       |
| SR-C-107 (R)<br>(optimized<br>from 13) | MOLM-13                  | Cell Viability<br>(CC50)    | 1.25 ± 0.18       | N/A        | [7]       |
| MV4-11                                 | Cell Viability<br>(CC50) | 0.81 ± 0.15                 | N/A               | [7]        |           |

N/A: Data not available

# **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

# **Biochemical Inhibition Assays**

AlphaScreen Assay (for IN-2, Compounds 7, 11, 24)



This assay quantifies the ability of an inhibitor to disrupt the interaction between the ENL YEATS domain and an acetylated histone peptide.

Reagents: His-tagged ENL YEATS domain, biotinylated histone H3 peptide (e.g., H3K9ac),
 Streptavidin-coated Donor beads, and Ni-NTA-coated Acceptor beads.

#### Procedure:

- The His-ENL YEATS protein and biotin-H3K9ac peptide are incubated with the test compound at various concentrations.
- Donor and Acceptor beads are added to the mixture. In the absence of an inhibitor, the interaction between ENL and the histone peptide brings the beads into close proximity.
- Upon excitation at 680 nm, the Donor beads generate singlet oxygen, which excites the Acceptor beads, leading to light emission at 520-620 nm.
- An inhibitor disrupts the protein-peptide interaction, separating the beads and causing a decrease in the AlphaScreen signal.
- IC50 values are calculated from the dose-response curves.[2][8]

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay (for TDI-11055)

This assay also measures the disruption of the ENL-histone interaction.

 Reagents: GST-tagged ENL YEATS domain, biotinylated histone H3 peptide, Europiumlabeled anti-GST antibody (donor), and Streptavidin-labeled acceptor (e.g., APC).

#### Procedure:

- The components are incubated with the test inhibitor.
- FRET occurs when the donor and acceptor are in close proximity due to the ENL-histone interaction.
- Inhibition of the interaction leads to a decrease in the FRET signal.



IC50 values are determined from the resulting dose-response curves.[3]

## **Cellular Assays**

NanoBRET™ Target Engagement Assay

This assay measures the binding of an inhibitor to ENL within living cells.

- Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged ENL protein (donor) and a cell-permeable fluorescent tracer that binds to ENL (acceptor).
- Procedure:
  - Cells are engineered to express the NLuc-ENL fusion protein.
  - The cells are treated with the fluorescent tracer and varying concentrations of the test inhibitor.
  - The inhibitor competes with the tracer for binding to ENL, leading to a decrease in the BRET signal.
  - IC50 values are calculated to determine the cellular potency of the inhibitor. [7][9]

Cell Viability (MTT/MTS) Assay

This assay assesses the effect of ENL inhibitors on the proliferation and viability of leukemia cell lines.

- Principle: Viable cells with active metabolism reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.
- Procedure:
  - Leukemia cells (e.g., MOLM-13, MV4;11) are seeded in 96-well plates.
  - The cells are treated with a range of concentrations of the ENL inhibitor for a specified period (e.g., 72 hours).



- The MTT or MTS reagent is added to each well and incubated.
- A solubilizing solution is added to dissolve the formazan crystals.
- The absorbance is measured at a specific wavelength (e.g., 570 nm).
- The IC50 value, representing the concentration of inhibitor that reduces cell viability by 50%, is calculated.[10][11]

# **Visualizing Pathways and Workflows**

The following diagrams, created using the DOT language, illustrate key concepts related to ENL function and the experimental procedures used to evaluate its inhibitors.



Click to download full resolution via product page

Caption: ENL Signaling Pathway in Leukemia.





Click to download full resolution via product page

Caption: AlphaScreen Experimental Workflow.





Click to download full resolution via product page

Caption: NanoBRET Target Engagement Workflow.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. medchemexpress.com [medchemexpress.com]



- 2. Discovery of Selective Small Molecule Inhibitors for the ENL YEATS Domain PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Small-Molecule Inhibition of the Acyl-Lysine Reader ENL as a Strategy against Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Inhibition of ENL/AF9 YEATS Domains in Acute Leukemia PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [promega.jp]
- 10. MTT assay overview | Abcam [abcam.com]
- 11. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comparing Eleven-Nineteen-Leukemia Protein IN-2 to other ENL inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12407353#comparing-eleven-nineteen-leukemia-protein-in-2-to-other-enl-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com